3-({2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl}amino)-2-pentanoylcyclohex-2-en-1-one
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Overview
Description
3-({2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl}amino)-2-pentanoylcyclohex-2-en-1-one is a complex organic compound featuring a trifluoromethoxy group, an indole moiety, and a cyclohexenone structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-({2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl}amino)-2-pentanoylcyclohex-2-en-1-one involves multiple steps, starting with the preparation of the indole derivative. The indole moiety can be synthesized using the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions . The trifluoromethoxy group can be introduced using a silver-catalyzed trifluoromethoxylation reaction . The final step involves the coupling of the indole derivative with the cyclohexenone structure through a series of condensation and cyclization reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of more efficient catalysts, improved reaction conditions, and scalable processes.
Chemical Reactions Analysis
Types of Reactions
3-({2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl}amino)-2-pentanoylcyclohex-2-en-1-one can undergo various types of chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form various oxidation products.
Reduction: The cyclohexenone structure can be reduced to form cyclohexanone derivatives.
Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole moiety can lead to the formation of indole-2,3-diones, while reduction of the cyclohexenone structure can yield cyclohexanone derivatives.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure makes it a potential candidate for studying biological interactions and pathways.
Industry: The compound can be used in the development of new agrochemicals and materials.
Mechanism of Action
The mechanism of action of 3-({2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl}amino)-2-pentanoylcyclohex-2-en-1-one involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group enhances the compound’s stability and lipophilicity, allowing it to interact more effectively with biological membranes and proteins . The indole moiety can interact with various enzymes and receptors, potentially modulating their activity .
Comparison with Similar Compounds
Similar Compounds
Indoxacarb: A proinsecticide acting as a voltage-gated sodium channel modulator.
Triflumuron: An insect growth regulator.
Flurprimidol: A plant growth regulator.
Uniqueness
3-({2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl}amino)-2-pentanoylcyclohex-2-en-1-one is unique due to its combination of a trifluoromethoxy group, an indole moiety, and a cyclohexenone structure
Properties
Molecular Formula |
C23H27F3N2O3 |
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Molecular Weight |
436.5 g/mol |
IUPAC Name |
(2E)-2-(1-hydroxypentylidene)-3-[2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethylimino]cyclohexan-1-one |
InChI |
InChI=1S/C23H27F3N2O3/c1-3-4-7-20(29)22-19(6-5-8-21(22)30)27-12-11-16-14(2)28-18-10-9-15(13-17(16)18)31-23(24,25)26/h9-10,13,28-29H,3-8,11-12H2,1-2H3/b22-20+,27-19? |
InChI Key |
AXJSQROUKAAGTJ-NEQQTRLVSA-N |
Isomeric SMILES |
CCCC/C(=C\1/C(=NCCC2=C(NC3=C2C=C(C=C3)OC(F)(F)F)C)CCCC1=O)/O |
Canonical SMILES |
CCCCC(=C1C(=NCCC2=C(NC3=C2C=C(C=C3)OC(F)(F)F)C)CCCC1=O)O |
Origin of Product |
United States |
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